molecular formula C25H20N4 B14266530 Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- CAS No. 131189-78-1

Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-

Cat. No.: B14266530
CAS No.: 131189-78-1
M. Wt: 376.5 g/mol
InChI Key: ODEWTBLGCJOTFI-UHFFFAOYSA-N
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Description

Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- is a chemical compound with the molecular formula C25H20N4 and a molecular weight of 376.4531 . . This compound is characterized by its complex structure, which includes a diazene group (-N=N-) linked to a biphenyl and phenylhydrazono moiety.

Preparation Methods

The synthesis of Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- typically involves the reaction of biphenyl-4-carbaldehyde with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then oxidized to form the final diazene compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the diazene group to an amine group.

    Substitution: Diazene compounds can undergo substitution reactions, where the diazene group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Diazene, [[1,1’-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl- can be compared with other similar compounds such as:

Properties

CAS No.

131189-78-1

Molecular Formula

C25H20N4

Molecular Weight

376.5 g/mol

IUPAC Name

N'-anilino-4-phenyl-N-phenyliminobenzenecarboximidamide

InChI

InChI=1S/C25H20N4/c1-4-10-20(11-5-1)21-16-18-22(19-17-21)25(28-26-23-12-6-2-7-13-23)29-27-24-14-8-3-9-15-24/h1-19,26H

InChI Key

ODEWTBLGCJOTFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NNC3=CC=CC=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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